Cas no 1805540-81-1 (2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde)

2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde
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- インチ: 1S/C7H4F2INO2/c8-7(9)5-3(2-12)6(13)4(10)1-11-5/h1-2,7H,(H,11,13)
- InChIKey: AEYXPOZZWQKVBL-UHFFFAOYSA-N
- SMILES: IC1=CNC(C(F)F)=C(C=O)C1=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 323
- トポロジー分子極性表面積: 46.2
- XLogP3: 1.1
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029977-1g |
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde |
1805540-81-1 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
Alichem | A029029977-500mg |
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde |
1805540-81-1 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029029977-250mg |
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde |
1805540-81-1 | 95% | 250mg |
$980.00 | 2022-04-01 |
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehydeに関する追加情報
Research Brief on 2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde (CAS: 1805540-81-1)
2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde (CAS: 1805540-81-1) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This compound, characterized by its difluoromethyl, hydroxy, iodo, and aldehyde functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the development of enzyme inhibitors, antimicrobial agents, and radiopharmaceuticals, highlighting its broad applicability in pharmaceutical research.
One of the key areas of interest is the role of 2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde in the synthesis of kinase inhibitors. Kinases are critical targets in oncology, and the incorporation of this compound into inhibitor scaffolds has shown promising results in preclinical studies. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable moiety in drug design. Recent publications have demonstrated its efficacy in modulating specific kinase pathways, providing a foundation for further optimization and clinical development.
In addition to its applications in kinase inhibition, this compound has also been investigated for its antimicrobial properties. The presence of the iodo and hydroxy groups contributes to its ability to interact with bacterial enzymes, disrupting essential metabolic pathways. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of 2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde exhibited potent activity against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for novel antibiotics.
Another emerging application of this compound is in the field of radiopharmaceuticals. The iodine atom in the molecule provides a convenient site for radiolabeling, enabling its use in positron emission tomography (PET) imaging. Researchers have successfully incorporated radioisotopes such as iodine-124 into the compound, creating probes for the visualization of tumor biomarkers. This approach has shown high specificity and sensitivity in early-stage clinical trials, offering a non-invasive method for cancer diagnosis and monitoring.
Despite its promising applications, challenges remain in the large-scale synthesis and formulation of 2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde. Recent advancements in synthetic methodologies, including flow chemistry and catalytic halogenation, have addressed some of these issues, improving yield and purity. However, further optimization is needed to ensure reproducibility and cost-effectiveness for industrial-scale production.
In conclusion, 2-(Difluoromethyl)-4-hydroxy-5-iodopyridine-3-carboxaldehyde (CAS: 1805540-81-1) represents a multifaceted tool in chemical biology and drug discovery. Its diverse applications, ranging from kinase inhibition to antimicrobial activity and radiopharmaceutical development, underscore its significance in contemporary research. Ongoing studies are expected to uncover additional therapeutic potentials and refine synthetic approaches, solidifying its role in the future of medicinal chemistry.
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